molecular formula C16H14N4S2 B2514087 2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole CAS No. 667912-77-8

2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole

Cat. No.: B2514087
CAS No.: 667912-77-8
M. Wt: 326.44
InChI Key: SJRSCKLRUSONLS-UHFFFAOYSA-N
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Description

2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole is a complex heterocyclic compound that features a unique combination of triazole, quinoline, and thiazole moieties

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole is DNA . The compound intercalates with DNA, which means it inserts itself between the base pairs in the DNA double helix . This interaction can disrupt the normal functioning of DNA, making it a potent tool in cancer treatment .

Mode of Action

This compound interacts with DNA through intercalation . This process involves the compound inserting itself between the base pairs of the DNA double helix . This can disrupt the DNA replication process, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

It is known that the compound’s interaction with dna can lead to apoptosis, or programmed cell death . This is often a result of the disruption of DNA replication, which can trigger cellular mechanisms designed to prevent the proliferation of damaged cells .

Pharmacokinetics

In silico admet profiles have been created for similar compounds . These profiles can provide valuable insights into the compound’s bioavailability and potential interactions within the body .

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell proliferation . By intercalating with DNA, the compound disrupts the replication process, which can lead to cell death . This makes it a potential candidate for use in cancer treatment .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the specific characteristics of the target cells .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole, like other triazoloquinazolines, is capable of binding in the biological system with a variety of enzymes and receptors This interaction plays a crucial role in its biochemical reactions

Cellular Effects

Some triazoloquinazoline derivatives have shown promising antiviral activity and cytotoxicity at certain concentrations . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that triazoloquinazolines can intercalate DNA , which suggests that this compound might exert its effects at the molecular level through similar interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole typically involves multiple steps, starting from readily available precursors. One common method involves the oxidative functionalization of methyl-azaheteroarenes, which allows for the formation of triazolo-quinoline linked diheterocycles . This process often employs reagents such as iodine (I2) and dimethyl sulfoxide (DMSO) under controlled conditions to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole is unique due to its specific combination of triazole, quinoline, and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S2/c1-10-7-12-5-3-4-6-14(12)20-15(10)18-19-16(20)22-9-13-8-21-11(2)17-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRSCKLRUSONLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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